molecular formula C24H26 B8651590 1,3,5-Triphenylhexane CAS No. 17293-57-1

1,3,5-Triphenylhexane

Cat. No.: B8651590
CAS No.: 17293-57-1
M. Wt: 314.5 g/mol
InChI Key: SLSYKXXGNBFGEK-UHFFFAOYSA-N
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Description

1,3,5-Triphenylhexane is a useful research compound. Its molecular formula is C24H26 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
1,3,5-Triphenylhexane serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions. For instance:

  • Oxidation can yield carboxylic acids or quinones.
  • Reduction can produce alcohols.
  • Substitution reactions can generate nitro or halogenated derivatives.

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities. Studies have explored its:

  • Antimicrobial effects , demonstrating activity against various pathogens.
  • Anticancer properties , suggesting it may inhibit cancer cell proliferation through specific molecular interactions.

Photophysical Properties

Fluorescent Sensors
The photophysical characteristics of this compound make it an excellent candidate for developing fluorescent sensors. Its π-electron-rich structure allows for:

  • Enhanced fluorescence quantum yields when functionalized appropriately.
  • Aggregation-Induced Emission (AIE) phenomena, which improve the fluorescence efficiency in concentrated solutions .

Table 1: Photophysical Properties of this compound Derivatives

CompoundQuantum Yield (%)Emission Wavelength (nm)Notes
1,3,5-Triphenylbenzene~10354Base compound
Ferrocenyl-substituted13493AIE effect observed
Carboxylic acid derivativeVariableVariableUsed in metal-organic frameworks

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
this compound derivatives are integral to the development of OLEDs due to their:

  • Thermal and photochemical stability , making them suitable for long-lasting applications.
  • Ability to form high-porosity materials , which are beneficial in sensor technology and energy storage devices .

Environmental Applications

Detection of Explosive Compounds
The compound has been employed in the development of sensors for detecting explosive materials such as:

  • Trinitrotoluene (TNT) and other polynitroaromatic compounds. These sensors leverage the unique photoluminescent properties of triphenylbenzene derivatives to achieve selective detection with high sensitivity .

Case Studies

Case Study 1: Synthesis of Fluorescent Sensors
A recent study synthesized a series of sensors based on 1,3,5-triphenylbenzene for detecting fluoride ions. The sensors demonstrated a fluorescence turn-on mechanism that was effective in both laboratory settings and practical applications .

Case Study 2: Photoluminescent Materials
Research into photoluminescent materials derived from 1,3,5-triphenylbenzene has shown promising results in creating efficient light-emitting devices. These materials exhibited enhanced stability and efficiency under varying environmental conditions .

Properties

CAS No.

17293-57-1

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1,5-diphenylhexan-3-ylbenzene

InChI

InChI=1S/C24H26/c1-20(22-13-7-3-8-14-22)19-24(23-15-9-4-10-16-23)18-17-21-11-5-2-6-12-21/h2-16,20,24H,17-19H2,1H3

InChI Key

SLSYKXXGNBFGEK-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A one-liter glass flask equipped with a stirrer, a dropping funnel with a gas introduction conduit, a reflux condenser with a calcium chloride tube, and a thermometer was charged with 268 grams (2.0 moles) of purified secondary butylbenzene, 4.0 grams (0.17 mole) of metallic sodium and 2.4 grams (0.02 moles) of α-phenethyl alcohol while introducing argon gas through the gas introduction conduit, and the resulting mixture was heated to 135° C. Then 69 grams (0.66 mole) of purified styrene and 20 grams (0.15 mole) of secondary butylbenzene were dropped thereto over 2 hours while maintaining the temperature of the reaction system at 135° C. After dropwise addition was completed, the reaction mixture was stirred while heating for 1 hour and then cooled to room temperature. An excess of metallic sodium was decomposed by dropping methanol in small portions while stirring. Introduction of argon gas was stopped, and the contents were transferred to a separating funnel and then washed with water. The aqueous laer was removed, and the remaining oily layer was analyzed by gas chromatography. This gas chromatographic analysis showed that 40.7 grams (0.17 mole) of 1,3-dipenyl-3-methylpentane and 31.4 grams (0.092 mole) of 1,3,5-triphenyl-5-methylpentane were formed. The total yield (per styrene) was 54 mole %.
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268 g
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20 g
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40.7 g
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